molecular formula C17H23N7O B12404608 Phidianidine B

Phidianidine B

Cat. No.: B12404608
M. Wt: 341.4 g/mol
InChI Key: DDXQZNQMFITAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phidianidine B is a natural product isolated from the marine mollusk Phidiana militaris. It is a 1,2,4-oxadiazole derivative that links an indole system with an aminoalkyl guanidine group. This compound has garnered significant interest due to its unique structure and potent biological activities, including cytotoxicity against various tumor cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phidianidine B can be synthesized through a seven-step process with a total yield of 14% . The synthesis involves the coupling of 3-indolacetic acid methyl ester with an amino-alkyl hydroxy guanidine intermediate. The key steps include:

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions

Phidianidine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

Phidianidine B exerts its effects through several mechanisms:

Properties

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

IUPAC Name

2-[5-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine

InChI

InChI=1S/C17H23N7O/c18-16(19)20-8-4-1-5-9-21-17-23-15(25-24-17)10-12-11-22-14-7-3-2-6-13(12)14/h2-3,6-7,11,22H,1,4-5,8-10H2,(H,21,24)(H4,18,19,20)

InChI Key

DDXQZNQMFITAGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NC(=NO3)NCCCCCN=C(N)N

Origin of Product

United States

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